molecular formula C13H14N4O2 B11801347 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11801347
M. Wt: 258.28 g/mol
InChI Key: OWPMXDQYNLNXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The structure of this compound includes a cyclohepta[c]pyridazin ring fused with a pyrazole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,3-di(1H-indol-3-yl)propanes in the presence of phenyliodine (III) bis(trifluoroacetate) (PIFA), DDQ, and TMSCl can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine
  • 6,7,12,13-Tetrahydro-5H-cyclohepta[2,1-b:3,4-b’]diindole

Uniqueness: 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific ring structure and the presence of both pyridazin and pyrazole rings

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H14N4O2/c18-13(19)11-6-7-17(16-11)12-8-9-4-2-1-3-5-10(9)14-15-12/h6-8H,1-5H2,(H,18,19)

InChI Key

OWPMXDQYNLNXKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=NN=C2CC1)N3C=CC(=N3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.